Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyrrolidine moiety. Key physical properties include a melting point of 253–255°C (ethanol/DMF), as reported in literature . This compound shares structural motifs with kinase inhibitors and heterocyclic pharmacophores, though its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c27-18(10-20-19(28)29-12-14-4-2-1-3-5-14)22-15-8-9-25(11-15)17-7-6-16-23-21-13-26(16)24-17/h1-7,13,15H,8-12H2,(H,20,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHQSCGKMPVRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)OCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazolopyridazine intermediate.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially converting it to a dihydro derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydro derivatives of the triazolopyridazine ring.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of triazolopyridazine derivatives, including similar compounds, in exhibiting antiparasitic activity against pathogens like Toxoplasma gondii and Cryptosporidium parvum. For instance, a related compound, SLU-2633, demonstrated significant efficacy with an EC50 of 0.17 μM against Cryptosporidium parvum . The structure-activity relationship (SAR) studies indicate that modifications to the triazolopyridazine core can enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition .
Antitumor Properties
Compounds with similar structural frameworks have been investigated for their anticancer properties. Research into pyrazole derivatives has shown promising results against various cancer cell lines, indicating that modifications to the benzyl and triazole components may yield effective antitumor agents . The incorporation of the triazolo-pyridazine structure could potentially enhance the selectivity and efficacy of these compounds against specific cancer types.
COX-II Inhibition
The compound's structural characteristics suggest potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II inhibitors are crucial in managing inflammation-related diseases. A study reported that certain pyrazole derivatives exhibited selective COX-II inhibition with IC50 values as low as 0.011 μM . This suggests that similar modifications to the benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate could yield potent anti-inflammatory agents.
Structure-Activity Relationship Studies
Research has identified key structural elements that influence the biological activity of triazolopyridazine derivatives. For example, varying the substituents on the triazole ring can significantly impact both potency and selectivity against target enzymes or receptors .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that compounds derived from similar scaffolds can effectively reduce parasitic loads in infected hosts. For instance, specific triazolopyridazine analogs showed significant reductions in Toxoplasma gondii cysts within the brains of infected rats . This highlights the potential for these compounds in therapeutic applications for parasitic infections.
Synthesis and Optimization
The synthesis of this compound involves strategic modifications to enhance solubility and bioavailability. Techniques such as molecular docking and quantitative structure–activity relationship (QSAR) modeling have been employed to predict interactions with biological targets and optimize lead compounds for better efficacy .
Mechanism of Action
The mechanism of action of Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to certain protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the carbamate group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Physical and Structural Properties of Comparable Compounds
Key Observations :
- Melting Points : The triazolo-pyridazine derivatives (e.g., E-4b and the target compound) exhibit higher melting points (~253–255°C) compared to chloro-pyridazine analogues like E-4d (187–189°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in triazolo-containing structures .
- Bioactivity Implications: The presence of the triazolo-pyridazine moiety may enhance binding affinity to biological targets, as seen in kinase inhibitors.
Patented Analogues with Triazolo-Pyrazine Cores
lists compounds such as N-((3R,5R)-1-acetyl-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide, which share fused triazolo-heterocyclic systems but differ in their sulfonamide and cyclopropane substituents . These patented molecules are designed for kinase inhibition (e.g., JAK/STAT pathways), highlighting the therapeutic relevance of triazolo-heterocycles.
Biological Activity
Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate represents a novel compound with significant potential in medicinal chemistry. Its structure incorporates a carbamate moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings, emphasizing its pharmacological potential.
Structural Overview
The compound can be broken down into several key components:
- Carbamate Group : Known for enhancing the biological activity of various pharmacophores.
- Triazolo-Pyridazine Framework : Contributes to the compound's interaction with biological targets.
- Pyrrolidine Ring : Imparts structural rigidity and may influence receptor binding.
Antimicrobial Activity
Research indicates that similar carbamate derivatives exhibit promising antimicrobial properties. For example, studies on related benzyl carbamates have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 5 to 100 μg/mL depending on structural modifications . The structural similarity suggests that this compound may also exhibit significant antimicrobial activity.
| Compound Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzyl Carbamate | 10 | Mycobacterium tuberculosis |
| Ethyl Carbamate | 5 | Mycobacterium tuberculosis |
| Methyl Carbamate | 25 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of carbamates has been documented extensively. For instance, compounds that interact with the phosphatidylinositol 3-kinase (PI3K) pathway have shown efficacy in inhibiting tumor growth in xenograft models . The incorporation of the triazole and pyridazine moieties in this compound may enhance its ability to target specific cancer pathways.
Case Studies
Several studies have investigated the biological effects of structurally similar compounds:
- In vitro Studies : A study on a related benzyl carbamate demonstrated moderate cytotoxicity against A549 lung cancer cells, indicating potential as an anticancer agent .
- In vivo Studies : Another research highlighted the oral administration of a benzyl carbamate derivative that exhibited potent inhibitory activity against tumor growth in mouse models .
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The ability to bind to specific receptors can alter cellular responses and promote apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate, and how can reaction yields be optimized?
- Answer : The synthesis typically involves multicomponent reactions or stepwise coupling of triazolopyridazine and pyrrolidine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the pyrrolidin-3-ylamine moiety to the carbamate backbone .
- Heterocyclic assembly : Optimize reaction conditions (e.g., solvent polarity, temperature) for cyclization of the [1,2,4]triazolo[4,3-b]pyridazine core, as described in analogous triazolopyridazine syntheses .
- Yield improvement : Monitor intermediates via HPLC and adjust stoichiometry to minimize side products (e.g., unreacted starting materials) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area-under-curve) .
- Spectroscopy : ¹H/¹³C NMR for verifying the carbamate linkage and triazolopyridazine ring; FT-IR to confirm carbonyl (C=O) and amine (N-H) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potency of derivatives of this compound?
- Answer :
- Core modifications : Systematically vary substituents on the triazolopyridazine ring (e.g., methoxy, trifluoromethyl) and the pyrrolidine linker to assess impact on target binding .
- Activity assays : Use biochemical assays (e.g., kinase inhibition for CDK8 or BRD4 targets) with IC₅₀ determination. Cross-reference kinetic solubility data (e.g., Table 2 in ) to distinguish intrinsic potency from solubility artifacts.
- Computational modeling : Perform molecular docking with target proteins (e.g., BRD4 bromodomains) to rationalize SAR trends .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy for this compound?
- Answer :
- Pharmacokinetic (PK) profiling : Measure plasma stability, metabolic clearance (e.g., CYP450 assays), and bioavailability to identify discrepancies between cellular activity and systemic exposure .
- Formulation optimization : Use solubilizing agents (e.g., PEG-400) or nanoparticle encapsulation to improve aqueous solubility, as kinetic solubility <10 µM often limits in vivo translation .
- Off-target analysis : Employ proteome-wide selectivity screens (e.g., kinase panels) to rule out confounding effects from unintended targets .
Q. How can selectivity against off-target bromodomains or kinases be enhanced?
- Answer :
- Bivalent binding : Design dimeric analogs to exploit avidity effects, as seen in AZD5153 (a bivalent BRD4 inhibitor), which showed 100-fold selectivity over monovalent binders .
- Electrostatic tuning : Introduce charged groups (e.g., carboxylates) to disrupt interactions with off-target binding pockets .
- Crystallography : Resolve co-crystal structures with target vs. off-target proteins to guide residue-specific modifications .
Q. What experimental approaches validate the mechanism of action (MoA) in cellular models?
- Answer :
- Gene expression profiling : Use RNA-seq or qPCR to monitor downstream targets (e.g., c-Myc for BRD4 inhibitors) post-treatment .
- Chemical biology tools : Employ photoaffinity probes or clickable analogs to map cellular binding partners via pull-down assays .
- Rescue experiments : Overexpress the putative target protein (e.g., CDK8) to confirm reversal of phenotypic effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between biochemical and cellular activity data?
- Answer :
- Membrane permeability : Measure logP and Papp values (Caco-2 assays) to determine if poor cellular uptake explains reduced activity .
- Efflux pumps : Test compounds in the presence of inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance .
- Cellular context : Evaluate target protein expression levels (via Western blot) in cell lines used; low expression may mask true potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
